2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE
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Overview
Description
2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with difluoro groups and a pyrido[2,3-d]pyrimidin-3-yl moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE typically involves multi-step organic synthesis. One common approach includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A simpler compound with similar difluoro substitution but lacking the complex pyrido[2,3-d]pyrimidin-3-yl moiety.
2,6-Difluoro-4-methoxyphenylboronic acid: Another compound with difluoro substitution, used in different chemical applications.
Uniqueness
What sets 2,6-DIFLUORO-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE apart is its complex structure, which combines multiple functional groups and heterocyclic components. This complexity provides unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2/c1-12-25-19-15(4-3-11-24-19)21(29)27(12)14-9-7-13(8-10-14)26-20(28)18-16(22)5-2-6-17(18)23/h2-11H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRONPMDMUODHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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